1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one
Brand Name: Vulcanchem
CAS No.: 20224-09-3
VCID: VC0188562
InChI: InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16(20)17-18-14-4-2-3-5-15(14)19-17/h2-11H,1H3,(H,18,19)/b11-8+
SMILES: COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2
Molecular Formula: C17H14N2O2
Molecular Weight: 278.3 g/mol

1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one

CAS No.: 20224-09-3

Main Products

VCID: VC0188562

Molecular Formula: C17H14N2O2

Molecular Weight: 278.3 g/mol

1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one - 20224-09-3

CAS No. 20224-09-3
Product Name 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one
Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
IUPAC Name (E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16(20)17-18-14-4-2-3-5-15(14)19-17/h2-11H,1H3,(H,18,19)/b11-8+
Standard InChIKey QSCCDAGMEXKGHL-DHZHZOJOSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)C2=NC3=CC=CC=C3N2
SMILES COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2
PubChem Compound 5469980
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator